Methyl 2-Fluoro-4-nitrophenylacetate

Description

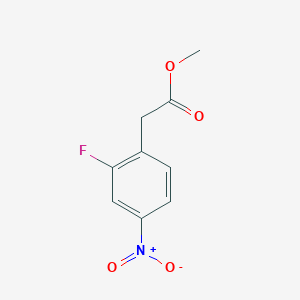

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(2-fluoro-4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(11(13)14)5-8(6)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFELCQQSVRXXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593184 | |

| Record name | Methyl (2-fluoro-4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337529-74-5 | |

| Record name | Methyl (2-fluoro-4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of Methyl 2-Fluoro-4-nitrophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Nitroaromatic Building Block

Methyl 2-Fluoro-4-nitrophenylacetate is a key chemical intermediate whose structural motifs—a fluorinated phenyl ring, a nitro group, and a methyl ester—make it a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a final drug compound. The nitro group, a versatile functional group, can be readily reduced to an amine, which then serves as a handle for further molecular elaboration in the development of pharmaceuticals and agrochemicals. This guide provides a detailed exploration of a reliable and efficient pathway for the synthesis of this important compound, delving into the mechanistic underpinnings of the reactions and providing practical, field-tested protocols.

Strategic Overview of the Synthesis Pathway

The synthesis of Methyl 2-Fluoro-4-nitrophenylacetate is most effectively achieved through a two-step process. The first step involves the nitration of a commercially available precursor to yield 2-Fluoro-4-nitrophenylacetic acid. The second, and final, step is the esterification of this carboxylic acid to the desired methyl ester. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.

Caption: Overall synthesis workflow for Methyl 2-Fluoro-4-nitrophenylacetate.

Part 1: Synthesis of the Precursor - 2-Fluoro-4-nitrophenylacetic Acid

The initial stage of the synthesis focuses on the preparation of the carboxylic acid intermediate, 2-Fluoro-4-nitrophenylacetic acid. This is achieved via the nitration of 3-Fluorophenylacetic acid.

Mechanistic Insight: Electrophilic Aromatic Substitution

The core of this reaction is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from concentrated nitric and sulfuric acids, acts as the electrophile. The fluorine atom and the acetic acid side chain on the phenyl ring are directing groups. The fluorine is an ortho-, para-director, while the acetic acid group is a weak deactivator. The nitration occurs predominantly at the position para to the fluorine and ortho to the acetic acid group due to steric hindrance at the other ortho position relative to the fluorine.

Experimental Protocol: Nitration of 3-Fluorophenylacetic Acid

A protocol adapted from established procedures for similar nitrations provides a reliable method for this transformation.[1]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 3-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 23.2 g |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 100 mL |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 6.5 mL |

Procedure:

-

To a flask containing 100 mL of concentrated sulfuric acid, add 23.2 g of 3-fluorophenylacetic acid with stirring.

-

Cool the mixture in an ice bath to maintain a temperature below 40°C.

-

Slowly add 6.5 mL of concentrated nitric acid dropwise to the mixture, ensuring the temperature remains controlled.

-

After the addition is complete, allow the mixture to stir at ambient temperature for 24 hours.

-

Pour the reaction mixture onto approximately 1 kg of crushed ice with vigorous stirring.

-

The resulting precipitate, crude 5-fluoro-2-nitrophenylacetic acid, is collected by filtration.

-

Wash the solid with cold water and dry it under a vacuum to yield the product.

Expected Outcome:

This procedure typically yields crude 5-fluoro-2-nitrophenylacetic acid with a melting point in the range of 137-142°C.[1]

Part 2: Fischer Esterification to Methyl 2-Fluoro-4-nitrophenylacetate

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of alcohol, in this case, methanol.

Mechanistic Insight: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification is a reversible reaction that proceeds through a series of protonation and nucleophilic attack steps.[2]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.

The use of excess methanol helps to shift the equilibrium towards the product side, maximizing the yield of the ester.

Experimental Protocol: Esterification of 2-Fluoro-4-nitrophenylacetic Acid

This protocol is based on established methods for Fischer esterification and analogous esterifications of similar compounds.[3][4][5]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Fluoro-4-nitrophenylacetic acid | C₈H₆FNO₄ | 199.14 | (e.g., 10 g) |

| Methanol | CH₃OH | 32.04 | (e.g., 100 mL) |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | (e.g., 2 mL) |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |

Procedure:

-

Dissolve 2-Fluoro-4-nitrophenylacetic acid in an excess of methanol in a round-bottom flask.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.[4]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-Fluoro-4-nitrophenylacetate.

-

Further purification can be achieved by column chromatography if necessary.

Expected Outcome:

The final product, Methyl 2-Fluoro-4-nitrophenylacetate, is typically a solid at room temperature.[6] The yield for Fischer esterifications is generally high, often exceeding 90% with proper technique.

Summary of Key Transformations and Reagents

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Electrophilic Aromatic Substitution (Nitration) | 3-Fluorophenylacetic acid | Conc. HNO₃, Conc. H₂SO₄ | 2-Fluoro-4-nitrophenylacetic acid |

| 2 | Fischer Esterification | 2-Fluoro-4-nitrophenylacetic acid | Methanol, Conc. H₂SO₄ (catalyst) | Methyl 2-Fluoro-4-nitrophenylacetate |

Conclusion: A Robust Pathway to a Versatile Intermediate

The described two-step synthesis provides a clear and efficient route to Methyl 2-Fluoro-4-nitrophenylacetate. The methodology relies on fundamental and well-understood organic reactions, ensuring its accessibility and reproducibility in a standard laboratory setting. By understanding the underlying mechanisms of both the nitration and the Fischer esterification steps, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The resulting product is a valuable asset for medicinal and materials chemistry, enabling the development of novel and impactful molecules.

References

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . (n.d.). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready . (n.d.). Science Ready. Retrieved January 2, 2026, from [Link]

-

Fischer Esterification-Typical Procedures - OperaChem . (2024, January 5). OperaChem. Retrieved January 2, 2026, from [Link]

Sources

- 1. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Ethyl 4-fluoro-2-nitrophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 2-(2-fluoro-4-nitrophenyl)acetate | CymitQuimica [cymitquimica.com]

A Technical Guide to Methyl 2-Fluoro-4-nitrophenylacetate: Properties, Synthesis, and Applications

Executive Summary: Methyl 2-Fluoro-4-nitrophenylacetate is a substituted phenylacetic acid derivative featuring a unique combination of functional groups: a fluorine atom, a nitro group, and a methyl ester. This arrangement makes it a highly versatile and valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical development and fine chemical manufacturing. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for specific chemical transformations, while the ester and benzylic positions offer additional sites for molecular elaboration. This guide provides a comprehensive technical overview of its chemical properties, outlines a representative synthetic protocol with mechanistic considerations, details its expected spectroscopic signature, explores its chemical reactivity and synthetic potential, and summarizes essential safety and handling procedures.

Introduction

Substituted phenylacetic acids and their esters are foundational scaffolds in medicinal chemistry, appearing in the core structure of numerous therapeutic agents. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacological activity, metabolic stability, and pharmacokinetic profile. Methyl 2-Fluoro-4-nitrophenylacetate (CAS No. 337529-74-5) emerges as a particularly strategic building block.[1][2] The ortho-fluoro substituent can enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions, while also blocking metabolic oxidation at that position. The para-nitro group is a powerful electron-withdrawing group that can be readily transformed into an amine, providing a crucial handle for further derivatization in drug discovery programs.[3] This guide serves as a technical resource for researchers and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Physicochemical and Structural Properties

The fundamental properties of Methyl 2-Fluoro-4-nitrophenylacetate are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Key Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(2-fluoro-4-nitrophenyl)acetate | N/A |

| CAS Number | 337529-74-5 | [2][4] |

| Molecular Formula | C₉H₈FNO₄ | [1][5] |

| Molecular Weight | 213.16 g/mol | [1][5] |

| Appearance | Solid | [1] |

| Synonyms | Methyl (2-fluoro-4-nitrophenyl)acetate; 2-fluoro-4-nitroBenzeneacetic acid methyl ester | [1] |

Chemical Structure

The molecular structure is depicted below, highlighting the spatial relationship of the key functional groups.

Caption: Representative workflow for the synthesis of the target compound.

Experimental Protocol (Representative)

This protocol is a conceptualized procedure based on standard organic chemistry transformations. Researchers must adapt and optimize conditions based on laboratory-scale experiments.

Step 1: Nitration of 1-Fluoro-3-bromobenzene

-

To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.

-

Slowly add 1-fluoro-3-bromobenzene to the cooled acid.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the internal temperature below 10 °C. Causality: This exothermic reaction is controlled at low temperatures to prevent over-nitration and ensure regioselectivity. The bromine and fluorine atoms are ortho, para-directing, but steric hindrance from the bromine favors nitration at the C4 position, para to the fluorine.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of starting material.

-

Pour the reaction mixture onto crushed ice, and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2-fluoro-4-nitrobenzene.

Step 2: Introduction of the Acetylene Side-Chain

-

Dissolve the crude product from Step 1 in a suitable solvent like THF or dioxane.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) iodide (CuI) co-catalyst, and a base (e.g., triethylamine).

-

Bubble argon through the solution to degas, then add (trimethylsilyl)acetylene.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed. Causality: The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between an aryl halide and a terminal alkyne. The TMS group protects the acidic alkyne proton.

Step 3: Oxidative Cleavage and Esterification

-

Dissolve the product from Step 2 in a solvent like methanol/dichloromethane.

-

Cool the solution to -78 °C and bubble ozone gas through it until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone, then add a reducing agent (e.g., dimethyl sulfide) to quench the reaction.

-

Allow the mixture to warm to room temperature. The ozonolysis cleaves the alkyne, and the subsequent workup in methanol directly forms the methyl ester. Causality: Ozonolysis provides a direct route to cleave the carbon-carbon triple bond to a carboxylic acid equivalent, which is immediately esterified by the methanol solvent, yielding the final product.

-

Purify the final compound using column chromatography.

Spectroscopic Characterization

While specific experimental spectra are not widely published, the structure of Methyl 2-Fluoro-4-nitrophenylacetate allows for reliable prediction of its key spectroscopic features, which are crucial for its identification and quality control. [6][7][8][9]

| Technique | Expected Features |

|---|---|

| ¹H NMR | ~ δ 3.8 (s, 3H): Singlet for the methyl ester (-OCH₃) protons. ~ δ 4.0 (s, 2H): Singlet for the benzylic methylene (-CH₂-) protons. ~ δ 7.8-8.5 (m, 3H): Complex multiplet region for the three aromatic protons, shifted downfield due to the strong electron-withdrawing effects of the nitro and fluoro groups. |

| ¹³C NMR | ~ δ 53: Methyl ester carbon. ~ δ 40: Benzylic methylene carbon. ~ δ 115-165: Aromatic carbons. The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JC-F). ~ δ 168: Carbonyl carbon of the ester. |

| IR (cm⁻¹) | ~ 3100-3000: Aromatic C-H stretch. ~ 1740: Strong C=O stretch (ester). ~ 1520 & 1350: Strong asymmetric and symmetric N-O stretches (nitro group). ~ 1250: C-O stretch (ester). ~ 1200: C-F stretch. |

| Mass Spec (EI) | m/z 213: Molecular ion peak (M⁺). m/z 182: Loss of -OCH₃ radical. m/z 154: Loss of -COOCH₃ radical. m/z 167: Loss of NO₂. |

Reactivity and Synthetic Utility

The molecule's functionality provides three primary sites for chemical modification, making it a versatile intermediate.

Caption: Key reactivity pathways for Methyl 2-Fluoro-4-nitrophenylacetate.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl). This transformation is fundamental in drug synthesis, installing a nucleophilic amine that can be acylated, alkylated, or used in cyclization reactions to build complex heterocyclic systems. [10]

-

Hydrolysis of the Ester: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 2-Fluoro-4-nitrophenylacetic acid, under basic (e.g., LiOH) or acidic conditions. [11]This carboxylic acid can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or used in other carboxylate-specific reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated towards SₙAr by the strongly electron-withdrawing para-nitro group. This allows for the displacement of the fluoride ion by various nucleophiles, such as primary or secondary amines, thiols, or alkoxides. This reaction is a powerful tool for introducing diversity at the C2 position of the phenyl ring.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related nitrophenyl and fluorophenyl compounds provide a strong basis for safe handling protocols. [12][13][14]

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. [12] |

| Handling | Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [13][14] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability and to maintain product quality, storage in a freezer is recommended. [12] |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. [12][13] |

| First Aid (General) | In case of eye contact, rinse cautiously with water for several minutes. In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [13]|

Conclusion

Methyl 2-Fluoro-4-nitrophenylacetate is a strategically designed chemical intermediate with significant potential for complex molecule synthesis. Its well-defined reactive sites—the reducible nitro group, the hydrolyzable ester, and the activated aromatic ring—offer a trifecta of opportunities for synthetic diversification. This makes it an invaluable building block for medicinal chemists in the discovery of novel therapeutics and for process chemists developing scalable synthetic routes to high-value fine chemicals. Proper understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in research and development.

References

-

PubChem. Methyl 2-(2-fluoro-6-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Chemsrc. Methyl (2-fluoro-4-nitrophenyl)acetate. [Link]

-

Chiarelli, L. R., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1484. [Link]

- Google Patents. (CN103012111A) Preparation method 2,4,5-trifluorophenylacetic acid.

-

ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

- Google Patents. (CN101805265A) Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

PubChemLite. Methyl 2-(4-fluoro-3-nitrophenyl)acetate (C9H8FNO4). [Link]

- Google Patents. (CN101805265A) Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

PubChem. Methyl p-nitrophenylacetate. National Center for Biotechnology Information. [Link]

-

ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

-

Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

- Google Patents. (CN101648890B) Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Chemsrc. Methyl (4-nitrophenyl)acetate. [Link]

Sources

- 1. Methyl 2-(2-fluoro-4-nitrophenyl)acetate | CymitQuimica [cymitquimica.com]

- 2. Methyl 2-Fluoro-4-nitrophenylacetate|CAS 337529-74-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl (2-fluoro-4-nitrophenyl)acetate | CAS#:337529-74-5 | Chemsrc [chemsrc.com]

- 5. Methyl 2-(2-fluoro-6-nitrophenyl)acetate | C9H8FNO4 | CID 86686570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. scbt.com [scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of Methyl 2-Fluoro-4-nitrophenylacetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-Fluoro-4-nitrophenylacetate, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for its characterization.

Introduction

Methyl 2-Fluoro-4-nitrophenylacetate is a substituted aromatic compound featuring an ester, a nitro group, and a fluorine atom. This unique combination of functional groups imparts specific electronic and steric properties, making detailed spectroscopic analysis crucial for its unambiguous identification and for understanding its reactivity and potential applications. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the electron distribution within the benzene ring, which is reflected in its spectroscopic signatures.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section will provide a detailed experimental protocol, a summary of the expected spectral data, and an expert interpretation of the key features, grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Methyl 2-Fluoro-4-nitrophenylacetate, both ¹H and ¹³C NMR are indispensable. The presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance, provides an additional layer of structural information through H-F and C-F couplings.[1]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate data interpretation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of Methyl 2-Fluoro-4-nitrophenylacetate.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets (or doublets due to C-F coupling).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048, as ¹³C has a low natural abundance.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for Methyl 2-Fluoro-4-nitrophenylacetate, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Number of Protons | Assignment |

| ~3.80 | s | - | 3H | -OCH₃ |

| ~3.95 | s | - | 2H | -CH₂- |

| ~7.40 | t | ~8.5 | 1H | Ar-H5 |

| ~8.05 | dd | ~8.5, ~2.5 | 1H | Ar-H6 |

| ~8.20 | dd | ~10.0, ~2.5 | 1H | Ar-H3 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant(s) (J, Hz) | Assignment |

| ~40.0 | s | - | -CH₂- |

| ~53.0 | s | - | -OCH₃ |

| ~115.0 | d | ~25.0 | Ar-C3 |

| ~122.0 | d | ~4.0 | Ar-C5 |

| ~130.0 | d | ~8.0 | Ar-C1 |

| ~141.0 | d | ~3.0 | Ar-C6 |

| ~148.0 | s | - | Ar-C4 |

| ~158.0 | d | ~250.0 | Ar-C2 |

| ~170.0 | s | - | C=O |

Interpretation of NMR Spectra

The predicted chemical shifts and coupling patterns are a direct consequence of the molecular structure.

-

¹H NMR:

-

The methyl protons (-OCH₃) are expected to appear as a singlet around 3.80 ppm, a typical region for methyl esters.

-

The methylene protons (-CH₂-) adjacent to the aromatic ring will also be a singlet, shifted slightly downfield to around 3.95 ppm due to the influence of the aromatic ring.

-

The aromatic protons exhibit a complex splitting pattern due to both H-H and H-F couplings.

-

H5: This proton is coupled to H6 (ortho, J ≈ 8.5 Hz) and the fluorine at C2 (meta, J ≈ 8.5 Hz), resulting in a triplet.

-

H6: Coupled to H5 (ortho, J ≈ 8.5 Hz) and H3 (meta, J ≈ 2.5 Hz), appearing as a doublet of doublets.

-

H3: Coupled to the fluorine at C2 (ortho, J ≈ 10.0 Hz) and H6 (para, J ≈ 2.5 Hz), also resulting in a doublet of doublets. The strong deshielding effect of the adjacent nitro group and fluorine atom pushes this proton furthest downfield.

-

-

-

¹³C NMR:

-

The aliphatic carbons of the methyl and methylene groups appear in the upfield region of the spectrum.

-

The aromatic carbons show distinct signals influenced by the substituents. The most notable feature is the large one-bond coupling constant between C2 and the fluorine atom (¹JC-F), predicted to be around 250 Hz. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine (²JC-F and ³JC-F), which are invaluable for definitive assignments.

-

The carbonyl carbon of the ester group is expected at the far downfield end of the spectrum, around 170 ppm.

-

Caption: Key ¹H-¹⁹F NMR couplings in Methyl 2-Fluoro-4-nitrophenylacetate.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by strong absorptions from the ester and nitro groups.

-

Carbonyl Stretch (C=O): A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.

-

Nitro Group Stretches (NO₂): The nitro group will give rise to two very strong and characteristic absorption bands: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The presence of both of these intense bands is a strong indicator of a nitro-aromatic compound.

-

C-F Stretch: The carbon-fluorine bond will produce a strong absorption in the fingerprint region, typically around 1100 cm⁻¹.

-

Aromatic Region: The aromatic C-H stretches appear above 3000 cm⁻¹, while the C=C ring stretches are observed around 1600 and 1475 cm⁻¹.

Caption: Correlation of functional groups to their characteristic IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source for accurate mass determination.

Sample Preparation (ESI-HRMS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition (Positive Ion Mode ESI):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

The instrument will detect protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M]⁺• (Molecular Ion) | 213.0437 |

| [M+H]⁺ | 214.0515 |

| [M+Na]⁺ | 236.0335 |

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

m/z 213: Molecular ion [C₉H₈FNO₄]⁺•

-

m/z 182: Loss of -OCH₃ (methoxy group)

-

m/z 154: Loss of -COOCH₃ (carbomethoxy group)

-

m/z 167: Loss of NO₂ (nitro group)

-

m/z 136: Loss of both NO₂ and -OCH₃

Interpretation of the Mass Spectrum

-

Molecular Ion: The primary goal of MS is to identify the molecular ion peak. For Methyl 2-Fluoro-4-nitrophenylacetate (C₉H₈FNO₄), the exact mass is 213.0437 Da. High-resolution mass spectrometry can confirm this mass to within a few parts per million, providing strong evidence for the elemental composition.

-

Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. In an EI spectrum, common fragmentation pathways would include:

-

The loss of the methoxy radical (•OCH₃) from the ester, leading to a fragment at m/z 182.

-

The loss of the entire carbomethoxy group (•COOCH₃), resulting in a fragment at m/z 154.

-

The loss of the nitro group (•NO₂) is also a common fragmentation pathway for nitroaromatics, which would yield a fragment at m/z 167.

-

Conclusion

The spectroscopic characterization of Methyl 2-Fluoro-4-nitrophenylacetate is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While direct experimental data is not yet widely published, a comprehensive and reliable spectroscopic profile can be predicted based on the well-understood principles of spectroscopy and by comparison with closely related, structurally characterized molecules. This guide provides the necessary protocols and interpretive framework for researchers to confidently identify and characterize this compound, ensuring the integrity and validity of their scientific investigations.

References

-

MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molecules, 27(22), 7881. [Link][1]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-Fluoro-4-nitrophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-nitrophenylacetate is a substituted phenylacetate derivative of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom at the ortho position and a nitro group at the para position of the phenyl ring imparts unique electronic and steric properties to the molecule. These substitutions can profoundly influence its chemical reactivity, biological activity, and pharmacokinetic profile. Understanding the precise molecular structure and conformational preferences of this compound is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the molecular structure and conformation of Methyl 2-Fluoro-4-nitrophenylacetate. It details the synthetic pathways for its preparation, predicts its key spectroscopic features, and delves into its likely three-dimensional arrangement based on theoretical principles and data from analogous compounds.

Synthesis and Spectroscopic Characterization

The synthesis of Methyl 2-Fluoro-4-nitrophenylacetate can be logically approached through a two-step process: the synthesis of the precursor carboxylic acid, 2-Fluoro-4-nitrophenylacetic acid, followed by its esterification.

Synthesis of 2-Fluoro-4-nitrophenylacetic Acid

A plausible synthetic route to 2-Fluoro-4-nitrophenylacetic acid involves the nitration of a suitable fluorophenylacetic acid precursor. For instance, the nitration of 2-fluorophenylacetic acid using a mixture of concentrated nitric and sulfuric acids would be a standard approach.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrophenylacetic Acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 2-fluorophenylacetic acid in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Fischer Esterification to Methyl 2-Fluoro-4-nitrophenylacetate

The synthesized 2-Fluoro-4-nitrophenylacetic acid can be converted to its methyl ester via the Fischer esterification reaction, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of Methyl 2-Fluoro-4-nitrophenylacetate

-

Reaction Mixture: Dissolve 2-Fluoro-4-nitrophenylacetic acid in an excess of methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Isolation: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the ester with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.[2][3]

Diagram of the Synthetic Pathway

Caption: Synthetic route to Methyl 2-Fluoro-4-nitrophenylacetate.

Predicted Spectroscopic Data

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and methyl protons of the acetate group. Based on the data for 4-(2-fluoro-4-nitrophenyl)morpholine, the aromatic region of Methyl 2-Fluoro-4-nitrophenylacetate would likely exhibit complex splitting patterns due to 1H-1H and 1H-19F couplings.[4]

-

Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded. The fluorine substitution will introduce additional splitting.

-

Methylene Protons (-CH2-): A singlet or a doublet (due to coupling with the ortho fluorine) is expected for the methylene protons of the acetate group, likely in the range of δ 3.8-4.2 ppm.

-

Methyl Protons (-CH3): A singlet for the methyl ester protons should appear around δ 3.7-3.9 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts and C-F coupling.[5]

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The carbon attached to the nitro group will also be significantly deshielded.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon should resonate around δ 170-175 ppm.

-

Methylene Carbon (-CH2-): The methylene carbon is expected to appear in the range of δ 40-45 ppm.

-

Methyl Carbon (-OCH3): The methyl carbon of the ester group will likely have a chemical shift around δ 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) |

| C=O (ester) | 1735-1750 (strong) |

| C-O (ester) | 1150-1250 (strong) |

| NO2 (asymmetric stretch) | 1510-1560 (strong) |

| NO2 (symmetric stretch) | 1345-1385 (strong) |

| C-F | 1000-1400 (strong) |

| Aromatic C-H | 3000-3100 (medium) |

| Aliphatic C-H | 2850-3000 (medium) |

Molecular Structure and Conformation

The three-dimensional structure and conformational preferences of Methyl 2-Fluoro-4-nitrophenylacetate are dictated by the interplay of steric and electronic effects of its substituents.

Key Structural Features

The molecule consists of a planar phenyl ring substituted with a fluoro group, a nitro group, and a methyl acetate moiety. The presence of the ortho-fluoro substituent is expected to influence the orientation of the adjacent methyl acetate group.

Conformational Analysis

The conformational flexibility of Methyl 2-Fluoro-4-nitrophenylacetate primarily arises from the rotation around the C(phenyl)-C(methylene) single bond. Theoretical studies on ortho-substituted phenylacetic acids suggest that the conformational equilibrium is governed by hyperconjugative effects rather than steric hindrance.[6] It is likely that the most stable conformer will have the C=O bond of the ester group oriented away from the bulky ortho-fluoro substituent to minimize steric repulsion.

Computational modeling would be a valuable tool to more definitively determine the preferred conformation and to calculate key dihedral angles.[7][8][9][10] Such studies can provide insights into the lowest energy conformers and the rotational barriers between them.

Proposed Low-Energy Conformation

Caption: A plausible low-energy conformation of Methyl 2-Fluoro-4-nitrophenylacetate.

Conclusion

This technical guide has provided a detailed overview of the synthesis, predicted spectroscopic properties, and likely molecular conformation of Methyl 2-Fluoro-4-nitrophenylacetate. While experimental data for this specific molecule is limited, a robust understanding of its characteristics can be inferred from established chemical principles and data from analogous compounds. The synthetic protocols outlined provide a clear pathway for its preparation, and the predicted spectroscopic data serves as a valuable reference for its characterization. The conformational analysis suggests a preferred orientation of the substituents that minimizes steric interactions. Further experimental and computational studies are warranted to validate these predictions and to fully elucidate the structure-property relationships of this promising molecule for drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. uakron.edu [uakron.edu]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. "Computational Design of β-Fluorinated Morphine Derivatives for pH-spec" by Makena Augenstein, Nayiri Alexander et al. [digitalcommons.chapman.edu]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

A Technical Guide to the Solubility of Methyl 2-Fluoro-4-nitrophenylacetate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-Fluoro-4-nitrophenylacetate, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to predict, determine, and understand its solubility in a range of common organic solvents. The principles outlined herein are grounded in fundamental chemical theory and established laboratory practices, enabling users to make informed decisions regarding solvent selection for synthesis, purification, and formulation. This document details the molecular characteristics influencing solubility, provides a qualitative solubility prediction in various solvent classes, and presents a detailed experimental protocol for quantitative solubility determination.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences every stage of the drug development and manufacturing lifecycle. From reaction kinetics and work-up procedures to purification and final formulation, understanding and controlling solubility is paramount for ensuring process efficiency, product purity, and bioavailability. Methyl 2-Fluoro-4-nitrophenylacetate, with its nuanced molecular structure, presents a unique case study in solubility prediction and determination. This guide aims to demystify the factors governing its solubility and provide practical, actionable insights for laboratory and process chemists.

Molecular Structure and its Influence on Solubility

The solubility of Methyl 2-Fluoro-4-nitrophenylacetate is dictated by the interplay of its constituent functional groups and the overall polarity of the molecule. A thorough analysis of its structure provides the foundation for predicting its behavior in various solvents.

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the compound's solubility in nonpolar and moderately polar aromatic solvents through π-π stacking interactions.

-

Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group introduces a significant dipole moment, enhancing solubility in polar aprotic solvents.

-

Ester Group (-COOCH₃): The methyl ester group is polar and can act as a hydrogen bond acceptor, contributing to solubility in protic and aprotic polar solvents.

-

Fluoro Group (-F): The electronegative fluorine atom adds to the molecule's polarity. However, its small size and limited hydrogen bonding capacity mean its influence is less pronounced than the nitro or ester groups.

The combination of these functional groups results in a molecule of moderate to high polarity . This suggests that Methyl 2-Fluoro-4-nitrophenylacetate will exhibit preferential solubility in polar organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the qualitative solubility of Methyl 2-Fluoro-4-nitrophenylacetate in various classes of organic solvents.[1][2] It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The strong dipole moments of these solvents can effectively solvate the polar nitro and ester groups of the solute.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the ester and nitro groups, although the lack of a hydrogen bond donor on the solute limits this interaction.[4] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents allows for favorable dipole-dipole interactions with the solute. |

| Aromatic | Toluene, Benzene | Low to Moderate | While π-π stacking is possible with the benzene ring, the overall polarity mismatch limits solubility. |

| Nonpolar | Hexane, Heptane, Cyclohexane | Low / Insoluble | The significant difference in polarity between the solute and these nonpolar solvents results in poor solvation.[2] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of Methyl 2-Fluoro-4-nitrophenylacetate using UV-Visible Spectroscopy, a technique well-suited for compounds with a chromophore like the nitro-aromatic system.[5][6][7]

Materials and Equipment

-

Methyl 2-Fluoro-4-nitrophenylacetate (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for quantitative solubility determination.

Detailed Procedure

Part 1: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known mass of Methyl 2-Fluoro-4-nitrophenylacetate and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare Standard Solutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Methyl 2-Fluoro-4-nitrophenylacetate.

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting linear plot is the calibration curve.

Part 2: Determination of Saturated Solution Concentration

-

Prepare Saturated Solutions: Add an excess amount of solid Methyl 2-Fluoro-4-nitrophenylacetate to a known volume of the solvent in a sealed vial.

-

Equilibrate: Place the vials in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Filter: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute: Accurately dilute a known volume of the clear filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted filtrate at the λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Factors Influencing Experimental Accuracy

Several factors can influence the accuracy of solubility measurements.[2][4] Adherence to good laboratory practices is essential for obtaining reliable data.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is critical.[2][4]

-

Equilibration Time: Insufficient equilibration time will result in an underestimation of solubility. The time required to reach equilibrium should be determined empirically.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Use high-purity materials.

-

Solid State Form: The crystalline form (polymorph) of the solid can impact its solubility. Ensure consistency in the solid form used for experiments.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Inconsistent Absorbance Readings | Instrumental error, improper cuvette handling, solution instability. | Calibrate the spectrophotometer, ensure cuvettes are clean and properly aligned, and analyze solutions promptly after preparation. |

| Non-linear Calibration Curve | Concentrations outside the linear dynamic range of the instrument. | Prepare standards within a narrower, lower concentration range. |

| Precipitation Upon Dilution | The diluted solution is still supersaturated. | Use a higher dilution factor. |

| Low Solubility Measurement | Insufficient equilibration time, temperature fluctuations. | Increase the equilibration time and ensure precise temperature control. |

Conclusion

References

- Spectroscopic Techniques - Solubility of Things.

- Comparison Of The Polarity Of Organic Solvents - Professional HPLC Column Hardware Consumables Supplier - uHPLCs.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Solvents and Polarity - Department of Chemistry : University of Rochester.

- Polarity of Solvents.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scirp.org.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Public

- Properties of Common Organic Solvents.

- Polarity Index.

- Methyl 2-(2-fluoro-4-nitrophenyl)

- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility | Request PDF - ResearchG

- Methyl 2-(2-fluoro-6-nitrophenyl)

- Factors affecting solubility.

- SOLUBILITY DETERMIN

- Methyl (2-fluoro-4-nitrophenyl)

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX.

- Go-to recrystallization solvent mixtures : r/Chempros - Reddit.

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- Phenylacetic acid - Solubility of Things.

- SAFETY D

- SAFETY D

- 2945-08-6|Methyl 2-(4-nitrophenyl)

- Important Chemistry Tips-Solvents choose for recrystalliz

- Factors Affecting Solubility - BYJU'S.

- AK Scientific, Inc.

- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions.

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

- Methylp-nitrophenylacetate SDS, 2945-08-6 Safety D

- Methyl 2-(4-nitrophenyl)

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- CAS 2945-08-6: Methyl p-nitrophenylacet

- 337529-74-5 | Methyl 2-(2-fluoro-4-nitrophenyl)

- 4-Nitrophenyl acetate (N8130)

- Is p-nitrophenol soluble in organic solvents? - ECHEMI.

- Methyl 2-fluoroacryl

Sources

The Strategic Intermediate: A Technical Guide to Methyl 2-Fluoro-4-nitrophenylacetate for Advanced Pharmaceutical Synthesis

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Application, and Characterization of Methyl 2-Fluoro-4-nitrophenylacetate.

This in-depth guide provides a senior application scientist's perspective on Methyl 2-Fluoro-4-nitrophenylacetate, a pivotal intermediate in modern medicinal chemistry. We will explore its synthesis, reactivity, and critical role in the development of sophisticated pharmaceutical agents, moving beyond simple procedural outlines to delve into the causal factors that drive experimental design and ensure reproducible, high-yield outcomes.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of contemporary drug design. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The nitro group, a powerful electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, most notably its reduction to an amino group.

Methyl 2-Fluoro-4-nitrophenylacetate emerges as a particularly valuable building block, combining these features within a phenylacetate framework. This structure is a common motif in a variety of bioactive molecules, making this intermediate a sought-after precursor in the synthesis of novel therapeutics, including kinase inhibitors and anti-inflammatory agents. This guide will provide the technical insights necessary to effectively utilize this potent intermediate in your research and development endeavors.

Synthesis of Methyl 2-Fluoro-4-nitrophenylacetate: A Tale of Two Routes

The synthesis of Methyl 2-Fluoro-4-nitrophenylacetate can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired scale, and specific purity requirements. Here, we detail the most logical and field-proven synthetic strategies.

Route A: Esterification of 2-Fluoro-4-nitrophenylacetic Acid

The most direct and widely applicable method for the preparation of Methyl 2-Fluoro-4-nitrophenylacetate is the esterification of its corresponding carboxylic acid, 2-Fluoro-4-nitrophenylacetic acid. This precursor can be synthesized from commercially available 2-Fluoro-4-nitrotoluene.

Diagram: Synthesis of Methyl 2-Fluoro-4-nitrophenylacetate via Esterification

Caption: Synthetic pathway from 2-Fluoro-4-nitrotoluene.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrophenylacetic Acid

This protocol is adapted from established procedures for the oxidation of similar substituted toluenes.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-4-nitrotoluene (1 equivalent).

-

Oxidation: Add a solution of potassium permanganate (KMnO4) (3-4 equivalents) in water.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter off the manganese dioxide (MnO2) precipitate.

-

Acidification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.

-

Isolation: The 2-Fluoro-4-nitrophenylacetic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Esterification to Methyl 2-Fluoro-4-nitrophenylacetate

This is a standard Fischer esterification protocol.

-

Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-4-nitrophenylacetic acid (1 equivalent) in an excess of methanol (MeOH).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-Fluoro-4-nitrophenylacetate.

Alternative Routes

While the esterification route is the most common, other synthetic strategies could be employed, such as the Willgerodt-Kindler reaction starting from 2-fluoro-4-nitroacetophenone, followed by hydrolysis and esterification. However, this route is often lower yielding and less direct.

Chemical Reactivity and Strategic Applications

The reactivity of Methyl 2-Fluoro-4-nitrophenylacetate is dominated by the interplay of its functional groups, making it a versatile intermediate for the synthesis of a diverse range of bioactive molecules.

Diagram: Key Reactions of Methyl 2-Fluoro-4-nitrophenylacetate

Caption: Key transformations of the intermediate.

Reduction of the Nitro Group

The most significant transformation of Methyl 2-Fluoro-4-nitrophenylacetate in drug discovery is the reduction of the nitro group to an amine. This transformation is typically achieved with high efficiency using standard reducing agents such as hydrogen gas with a palladium on carbon catalyst (H2, Pd/C) or tin(II) chloride (SnCl2). The resulting Methyl 2-Fluoro-4-aminophenylacetate is a key precursor for the synthesis of various pharmaceuticals.

Application in the Synthesis of Kinase Inhibitors

The 2-fluoro-4-aminophenylacetate core is a privileged scaffold in the design of kinase inhibitors. The amino group serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve pharmacokinetic properties. While a direct synthesis of a marketed drug from Methyl 2-Fluoro-4-nitrophenylacetate is not publicly detailed, its structural motifs are present in numerous kinase inhibitors currently in development. For instance, the general structure is analogous to intermediates used in the synthesis of inhibitors targeting kinases such as mTOR and Aurora kinases.[1][2]

Application in the Synthesis of Anti-Inflammatory Agents

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural framework of Methyl 2-Fluoro-4-nitrophenylacetate provides a template for the development of novel anti-inflammatory agents.[3] The introduction of fluorine can modulate the acidity of the corresponding carboxylic acid and influence its interaction with cyclooxygenase (COX) enzymes.

Characterization and Physicochemical Properties

Accurate characterization of Methyl 2-Fluoro-4-nitrophenylacetate is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C9H8FNO4 |

| Molecular Weight | 213.16 g/mol |

| Appearance | Solid |

| CAS Number | 337529-74-5 |

Spectroscopic Data (Predicted and based on analogous compounds)

-

¹H NMR (predicted):

-

Methyl protons (-OCH3): A singlet around 3.7-3.9 ppm.

-

Methylene protons (-CH2-): A singlet around 3.8-4.0 ppm.

-

Aromatic protons: Three protons in the aromatic region (7.0-8.5 ppm), exhibiting complex splitting patterns due to ortho, meta, and para couplings, as well as coupling to the fluorine atom. One would expect a doublet of doublets and a doublet of doublet of doublets.

-

-

¹³C NMR (predicted):

-

Methyl carbon (-OCH3): A signal around 52-54 ppm.

-

Methylene carbon (-CH2-): A signal around 40-42 ppm.

-

Aromatic carbons: Six signals in the range of 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Carbonyl carbon (-C=O): A signal around 170-172 ppm.

-

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions are paramount when handling Methyl 2-Fluoro-4-nitrophenylacetate.

-

Hazard Identification: Based on the Globally Harmonized System (GHS), this compound should be handled as a potential irritant to the skin, eyes, and respiratory tract. Nitroaromatic compounds can also have toxic effects.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 2-Fluoro-4-nitrophenylacetate is a strategically important chemical intermediate with significant potential in pharmaceutical research and development. Its unique combination of a fluorinated phenyl ring, a reactive nitro group, and a methyl acetate moiety makes it a versatile building block for the synthesis of a wide range of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with a focus on the underlying scientific principles that govern its use. By understanding the nuances of this powerful intermediate, researchers can unlock new possibilities in the design and synthesis of next-generation therapeutics.

References

- Yamada, T., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82.

- Crasto, A. M. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine.

-

GSK. (2025). Pipeline. Retrieved from [Link]

- Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 285, 117735.

-

Sabatier, M. A., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(22), 10131-10153.

Sources

- 1. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]

- 2. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 5. Methyl 2-Fluoro-4-nitrophenylacetate|CAS 337529-74-5|TCIJT|製品詳細 [tci-chemical-trading.com]

An In-depth Technical Guide to Methyl 2-Fluoro-4-nitrophenylacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Fluoro-4-nitrophenylacetate is a fluorinated aromatic compound that has emerged as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the phenyl ring, imparts specific reactivity that makes it a versatile reagent for the construction of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 2-Fluoro-4-nitrophenylacetate, with a focus on the underlying chemical principles and practical considerations for its use in a research and development setting.

While a singular "discovery" paper for Methyl 2-Fluoro-4-nitrophenylacetate is not readily apparent in the scientific literature, its utility is evident from its role as a key intermediate in the synthesis of various compounds. Its history is therefore intrinsically linked to the broader development of fluorinated aromatic compounds in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-Fluoro-4-nitrophenylacetate is presented in the table below.

| Property | Value |

| CAS Number | 337529-74-5 |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Appearance | Yellow oil or solid |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane[1] |

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-Fluoro-4-nitrophenylacetate can be approached through several strategic routes, primarily revolving around the introduction of the fluorine and nitro functionalities onto the phenylacetate framework. The choice of a specific synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.

A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from a readily available fluorinated toluene derivative.

Conceptual Synthetic Workflow

Caption: A potential synthetic pathway to Methyl 2-Fluoro-4-nitrophenylacetate.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative, step-by-step methodology for the synthesis of Methyl 2-Fluoro-4-nitrophenylacetate, based on established organic chemistry principles.

Step 1: Nitration of 3-Fluorotoluene

-

To a stirred solution of concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid while maintaining the temperature.

-

Add 3-fluorotoluene dropwise to the cooled nitrating mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-4-nitrotoluene.

Step 2: Radical Bromination of 3-Fluoro-4-nitrotoluene

-

Dissolve the 3-fluoro-4-nitrotoluene in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture with irradiation from a light source to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.

-

Remove the solvent under reduced pressure to obtain crude 2-fluoro-4-nitrobenzyl bromide.

Step 3: Cyanation of 2-Fluoro-4-nitrobenzyl bromide

-

Dissolve the crude 2-fluoro-4-nitrobenzyl bromide in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium cyanide and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic extracts, dry, and concentrate to yield 2-fluoro-4-nitrophenylacetonitrile.

Step 4: Hydrolysis of 2-Fluoro-4-nitrophenylacetonitrile

-

Heat the 2-fluoro-4-nitrophenylacetonitrile under reflux in the presence of a strong acid (e.g., aqueous sulfuric acid) or base (e.g., aqueous sodium hydroxide).

-

After the hydrolysis is complete, cool the reaction mixture.

-

If using a basic hydrolysis, acidify the mixture to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 2-fluoro-4-nitrophenylacetic acid.

Step 5: Esterification of 2-Fluoro-4-nitrophenylacetic acid

-

Dissolve the 2-fluoro-4-nitrophenylacetic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours.

-

Cool the reaction and neutralize the excess acid.

-

Remove the excess methanol under reduced pressure.

-

Extract the product into an organic solvent, wash with water and brine, dry, and concentrate to afford Methyl 2-Fluoro-4-nitrophenylacetate.

Applications in Organic Synthesis

The primary utility of Methyl 2-Fluoro-4-nitrophenylacetate lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with pharmaceutical applications.

Synthesis of Amino-derivatives

A key application of Methyl 2-Fluoro-4-nitrophenylacetate is its use in the preparation of the corresponding amino compound, Methyl 2-(4-amino-2-fluorophenyl)acetate. This transformation is typically achieved through the reduction of the nitro group.

Caption: Reduction of the nitro group to an amine.

This resulting aniline derivative is a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other pharmacologically active molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling Methyl 2-Fluoro-4-nitrophenylacetate and its precursors. It is important to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

Methyl 2-Fluoro-4-nitrophenylacetate is a key synthetic intermediate whose value is derived from the strategic placement of its fluoro and nitro functional groups. While its specific "discovery" is not documented in a standalone publication, its preparation follows logical and well-established synthetic organic chemistry principles. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and its primary application in the synthesis of amino-derivatives for pharmaceutical research. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of versatile building blocks like Methyl 2-Fluoro-4-nitrophenylacetate is likely to increase.

References

Sources

A Senior Application Scientist's Guide to the Purity and Characterization of Methyl 2-Fluoro-4-nitrophenylacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Analytical Precision

Methyl 2-Fluoro-4-nitrophenylacetate (CAS No. 337529-74-5) is a substituted phenylacetate derivative that serves as a crucial building block in synthetic organic chemistry.[1][2][3] Its utility in the synthesis of more complex molecules, particularly within pharmaceutical and agrochemical research, demands an unambiguous understanding of its purity and structural integrity. The presence of the fluoro and nitro groups on the aromatic ring, along with the methyl ester moiety, creates a molecule with specific reactivity and spectroscopic characteristics.

For professionals in drug development, the rigorous characterization of such intermediates is not merely an academic exercise; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Unidentified impurities, even at trace levels, can lead to unforeseen side reactions, altered biological activity, or toxicological issues.[4] This guide provides an in-depth, field-proven perspective on the essential analytical methodologies for establishing the quality of Methyl 2-Fluoro-4-nitrophenylacetate, moving beyond simple data reporting to explain the causality behind experimental choices.